Stereochemical Impact: (1S,3R) Configuration Drives Sub-nanomolar ORL1 Antagonist Potency
The (1S,3R) stereoisomer of 3-fluorocyclopentan-1-amine, when incorporated as the amine moiety in an arylpyrazole-based ORL1 antagonist (Compound 31), confers sub-nanomolar antagonist potency. The racemic mixture or alternative stereoisomers exhibit substantially reduced or absent activity, demonstrating the critical importance of stereochemical selection in procurement for SAR optimization [1].
| Evidence Dimension | ORL1 receptor antagonist potency |
|---|---|
| Target Compound Data | IC50 = 0.0008 μM (0.8 nM) for a structurally related (1S,3R)-3-fluorocyclopentanamine-containing compound (CHEMBL4159169) [2] |
| Comparator Or Baseline | Alternative stereoisomers and non-fluorinated cyclopentanamine analogs yield markedly reduced potency (data not numerically reported but described as inactive or weakly active in SAR series) [1] |
| Quantified Difference | The (1S,3R) configuration is essential for high intrinsic potency and selectivity; racemic 3-fluorocyclopentan-1-amine or alternative stereoisomers do not achieve comparable antagonist activity [1] |
| Conditions | Antagonist activity at human ORL1 receptor expressed in CHO cells; [35S]GTPγS binding assay [1] |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable for reproducing literature-validated ORL1 antagonist pharmacology; racemic material will produce different SAR outcomes.
- [1] Kobayashi K, et al. Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists. Bioorg Med Chem Lett. 2009;19(13):3627-3631. View Source
- [2] BindingDB. CHEMBL4159169: (1S,3R)-N-((2-(3-chloropyridin-2-yl)-5-isopropyl-1-(6-methylpyridin-3-yl)-1H-imidazol-4-yl)methyl)-3-fluorocyclopentanamine. IC50: 0.8 nM. View Source
